

In Vitro Screening of Novel Pyrrole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine*

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Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.^[1] Its derivatives have garnered substantial interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.^{[2][3][4]} The versatility of the pyrrole core allows for extensive chemical modification, enabling the generation of large libraries of novel derivatives for screening. This guide provides an in-depth technical overview of the essential in vitro screening methodologies employed to identify and characterize the biological potential of new pyrrole-based compounds.

The primary objective of in vitro screening is to efficiently identify "hit" compounds from a library of derivatives that exhibit a desired biological effect. This process involves a tiered approach, beginning with broad primary screens to assess general activity and progressing to more specific secondary and tertiary assays to elucidate the mechanism of action and selectivity. This guide will detail the experimental workflows, from initial cytotoxicity assessments to specific enzyme and signaling pathway inhibition assays, providing researchers with the foundational knowledge to design and execute robust screening cascades.

I. Foundational Screening: Cytotoxicity and Antiproliferative Assays

A crucial first step in the evaluation of novel pyrrole derivatives, particularly for anticancer applications, is to determine their effect on cell viability and proliferation. These assays help to identify compounds with cytotoxic or cytostatic effects and provide an initial measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

A. Principle of Cell Viability Assays

Most cell viability assays rely on the measurement of a metabolic marker to infer the number of living cells. Common methods include the use of tetrazolium salts (MTT, XTT, WST-1) which are reduced by mitochondrial dehydrogenases in viable cells to produce a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells.

B. Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Materials:

- Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma, MCF-7 breast carcinoma, LoVo colon adenocarcinoma)[1][5]
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- Novel pyrrole derivatives (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
- 96-well flat-bottom sterile microplates
- Multichannel pipette

- Microplate reader

Step-by-Step Methodology:

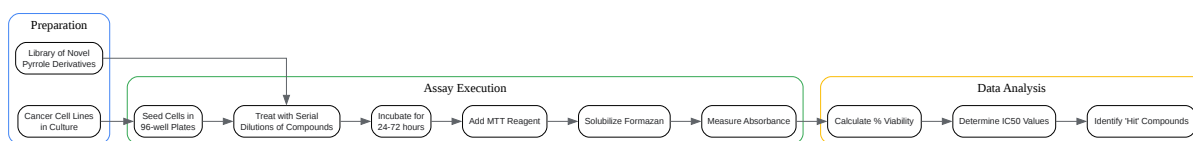
- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours to allow for cell attachment.[1]
- Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
- Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a dose-response curve fitting model.

C. Data Presentation: Cytotoxicity of Pyrrole Derivatives

The results of the cytotoxicity screening can be summarized in a table for easy comparison.

Compound/Derivative	Cancer Cell Line	Assay	IC50 (μM)	Reference
Pyrrolyl Benzohydrazide C8	A549 (Lung)	MTT	9.54	[1]
Pyrrolyl Benzohydrazide C18	A549 (Lung)	MTT	10.38	[1]
PPDHMP	HeLa (Cervical)	MTT	16.73 ± 1.78 ($\mu\text{g/ml}$)	[1]
Pyrrole Derivative 4d	LoVo (Colon)	MTS	Induces 54.19% viability decrease at 50 μM	[1]

D. Workflow for Initial Cytotoxicity Screening



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Caption: Workflow for initial cytotoxicity screening of pyrrole derivatives.

II. Target-Based Screening: Enzyme and Signaling Pathway Inhibition

Following the identification of cytotoxic "hits," the next logical step is to investigate their potential molecular targets. Pyrrole derivatives have been shown to interact with a variety of enzymes and signaling pathways implicated in disease.[4] Target-based assays provide a more direct measure of a compound's effect on a specific biological molecule.

A. Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers.[6][7] Pyrrole indolin-2-one is a known scaffold for kinase inhibitors.[8]

1. Principle of In Vitro Kinase Assays

In vitro kinase assays measure the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme.[7] Inhibition of this process by a test compound can be quantified using various detection methods, including radiometric, fluorescence, and luminescence-based readouts.[9]

2. Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for screening compounds against a specific kinase.

Materials:

- Purified recombinant kinase (e.g., EGFR, VEGFR)[10]
- Kinase-specific substrate (peptide or protein)
- ATP
- Kinase assay buffer
- Detection reagent (e.g., fluorescently labeled phospho-specific antibody or a system that detects ADP production)
- Pyrrole derivatives
- Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

- 384-well low-volume microplates
- Plate reader with fluorescence detection capabilities

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at appropriate concentrations.
- **Compound Plating:** Add a small volume (e.g., 1 μ L) of the pyrrole derivatives at various concentrations to the wells of the 384-well plate. Include wells for a "no inhibitor" control and a positive control inhibitor.
- **Kinase and Substrate Addition:** Add a mixture of the kinase and substrate to all wells.
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP to all wells.
- **Incubation:** Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
- **Reaction Termination and Detection:** Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- **Signal Measurement:** Measure the fluorescence signal using a plate reader.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

B. Inhibition of Inflammatory Pathways

Chronic inflammation is implicated in various diseases, including cancer.^[11] Key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and the transcription factor NF- κ B, are attractive targets for drug discovery.^{[3][11]}

1. Cyclooxygenase (COX) Inhibition Assay

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[3] Pyrrole derivatives have been investigated as dual inhibitors of COX-1 and COX-2.[12][13]

COX inhibitor screening assays typically measure the peroxidase activity of the COX enzyme. The assay is based on the detection of the product generated from the reaction of a probe with the intermediate product of the COX-catalyzed reaction.[14]

Materials:

- Human recombinant COX-2 enzyme[14]
- COX assay buffer
- COX probe (e.g., Amplex Red)[15]
- Heme
- Arachidonic acid (substrate)
- Pyrrole derivatives
- Celecoxib (a selective COX-2 inhibitor, as a positive control)[14]
- 96-well white opaque plate
- Fluorescence plate reader

Step-by-Step Methodology:

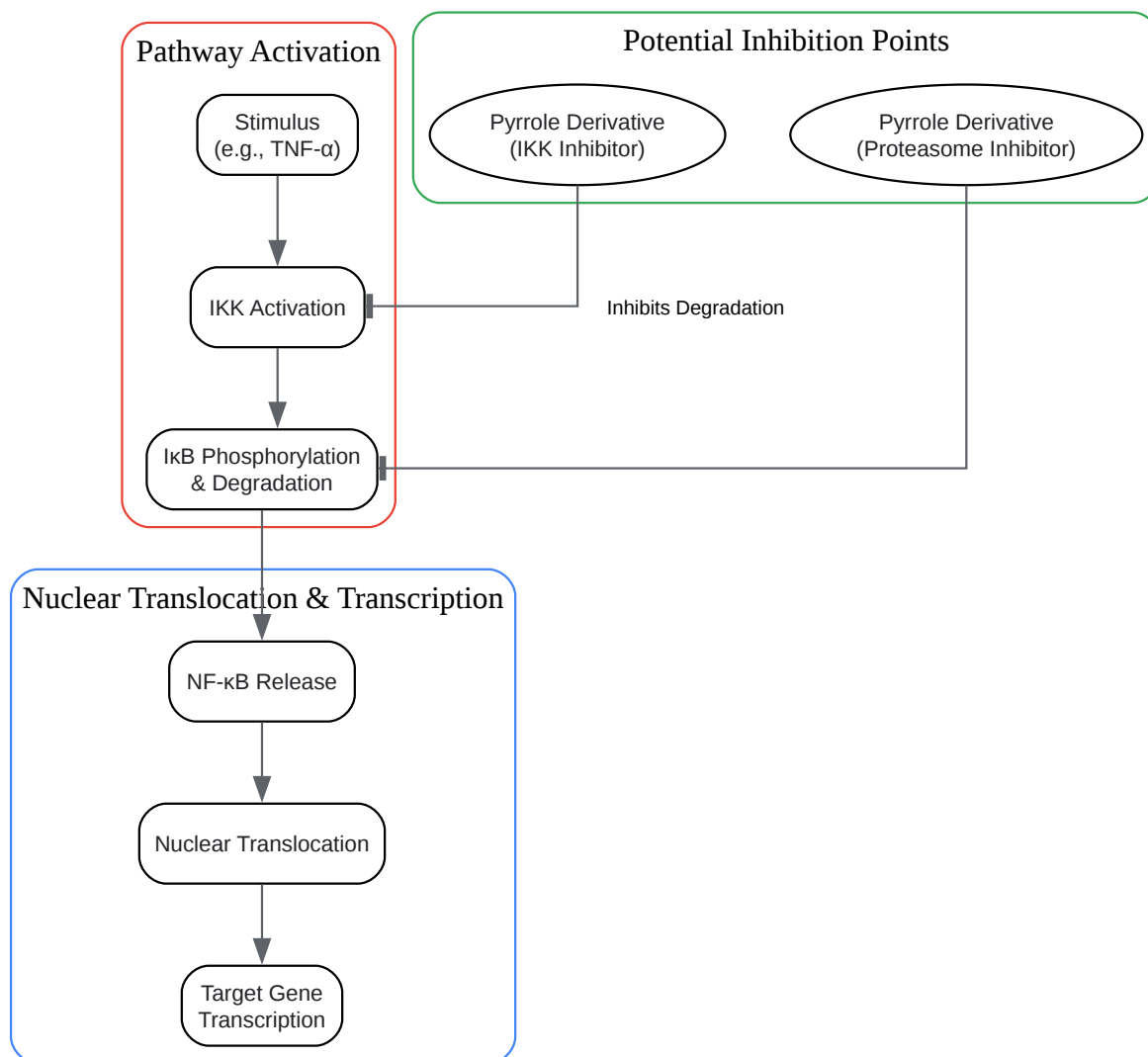
- Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme to the desired concentration in the assay buffer.
- Compound and Control Plating: Add diluted test inhibitors, a vehicle control, and the positive control (Celecoxib) to the appropriate wells.[14]
- Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "no enzyme" control.

- Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature to allow the inhibitors to interact with the enzyme.
- Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[16]
- Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[14]
- Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

2. NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a crucial role in regulating immune and inflammatory responses.[11][17] Its dysregulation is associated with chronic inflammatory diseases and cancer.[18]

A common method to screen for inhibitors of the NF-κB pathway is to use a cell-based reporter gene assay.[18] In this assay, cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be measured.



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Caption: Potential inhibition points of pyrrole derivatives in the NF-κB signaling pathway.

C. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α - and β -tubulin, are essential for cell division and are a well-established target for anticancer drugs.[19] Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[19]

1. Principle of Tubulin Polymerization Assays

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. This process can be followed by measuring the increase in light scattering or fluorescence.[19][20] An absorbance-based assay typically measures the turbidity of the solution at 340-350 nm, which is proportional to the mass of the microtubule polymer.[19]

2. Experimental Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

Materials:

- Purified tubulin (>99% pure)[21]
- General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[22]
- GTP solution
- Glycerol (as a polymerization enhancer)
- Pyrrole derivatives
- Positive control (e.g., Paclitaxel for stabilizers, Nocodazole for destabilizers)[22]
- Pre-warmed 96-well plate
- Temperature-controlled spectrophotometer

Step-by-Step Methodology:

- Reagent Preparation: Prepare a stock solution of tubulin in general tubulin buffer containing GTP and glycerol. Keep all solutions on ice.
- Compound Dilutions: Prepare serial dilutions of the pyrrole derivatives and control compounds in general tubulin buffer.
- Reaction Setup: In a pre-warmed 96-well plate, add the diluted test compounds, positive controls, and a vehicle control.

- **Initiate Polymerization:** Add the cold tubulin solution to each well to initiate polymerization. The temperature shift from ice to 37°C will start the assembly process.[22]
- **Kinetic Measurement:** Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes. [22]
- **Data Analysis:** Plot the absorbance at 340 nm as a function of time for each concentration. From the polymerization curves, determine key parameters such as the maximum polymerization rate (V_{max}) and the maximum polymer mass (A_{max}). Calculate the IC50 value by plotting V_{max} or A_{max} against the logarithm of the compound concentration.[19]

D. Antimicrobial Screening

Pyrrole derivatives have also shown promise as antibacterial and antifungal agents.[2][23][24][25] Initial screening for antimicrobial activity is typically performed using agar diffusion or broth dilution methods.[26][27]

1. Principle of Antimicrobial Susceptibility Testing

These methods determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[28]

2. Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) [23][25]
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Pyrrole derivatives
- Standard antibiotic or antifungal agent (e.g., Ciprofloxacin, Clotrimazole)[25]

- Sterile 96-well microplates
- Spectrophotometer or visual inspection

Step-by-Step Methodology:

- **Inoculum Preparation:** Prepare a standardized inoculum of the microorganism in the appropriate broth.
- **Compound Dilution:** Prepare serial two-fold dilutions of the pyrrole derivatives in the broth medium directly in the wells of a 96-well plate.
- **Inoculation:** Add the standardized inoculum to each well. Include a growth control (broth and inoculum only) and a sterility control (broth only).
- **Incubation:** Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[26] This can be assessed visually or by measuring the optical density at 600 nm.[28]

3. Data Presentation: Antimicrobial Activity

The antimicrobial activity of the pyrrole derivatives can be presented in a table showing the MIC values against different microorganisms.

Compound	S. aureus MIC (µg/mL)	E. coli MIC (µg/mL)	A. niger MIC (µg/mL)	C. albicans MIC (µg/mL)	Reference
Compound 3	>100	>100	<100	>100	[2]
Compound 4	>100	>100	>100	<100	[2]
Ciprofloxacin	Standard	Standard	N/A	N/A	[25]
Clotrimazole	N/A	N/A	Standard	Standard	[2]

III. Conclusion

The in vitro screening of novel pyrrole derivatives is a multifaceted process that requires a systematic and logical approach. This guide has outlined the core methodologies for assessing the cytotoxic, enzyme-inhibitory, pathway-modulatory, and antimicrobial activities of these promising compounds. By employing a tiered screening cascade, researchers can efficiently identify lead candidates for further preclinical development. The detailed protocols and workflows provided herein serve as a robust foundation for scientists in the field of drug discovery to explore the therapeutic potential of novel pyrrole-based molecules.

References

- NfkBin: a machine learning based method for screening TNF- α induced NF- κ B inhibitors. *Frontiers in Immunology*. 2025. Available from: [\[Link\]](#)
- Bertin Bioreagent. Lipoxygenase Inhibitor Screening Assay Kit. Available from: [\[Link\]](#)
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. *PMC*. Available from: [\[Link\]](#)
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [\[Link\]](#)
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available from: [\[Link\]](#)
- Identification of Known Drugs that Act as Inhibitors of NF- κ B Signaling and their Mechanism of Action. *PMC*. Available from: [\[Link\]](#)
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. *PMC*. 2022. Available from: [\[Link\]](#)
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. *MDPI*. Available from: [\[Link\]](#)
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. *PMC*. Available from: [\[Link\]](#)
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. *PMC*. Available from: [\[Link\]](#)

- Synthesis and antimicrobial activity of some new pyrrole derivatives. SciSpace. Available from: [\[Link\]](#)
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available from: [\[Link\]](#)
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. Available from: [\[Link\]](#)
- Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available from: [\[Link\]](#)
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [\[Link\]](#)
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. 2023. Available from: [\[Link\]](#)
- Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. 2015. Available from: [\[Link\]](#)
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [\[Link\]](#)
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Available from: [\[Link\]](#)
- Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. Available from: [\[Link\]](#)
- Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. 2009. Available from: [\[Link\]](#)
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. 2025. Available from: [\[Link\]](#)
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. 2021. Available from: [\[Link\]](#)

- Molecular docking analysis of pyrrole derivatives with different breast cancer targets. PMC. Available from: [\[Link\]](#)
- NfkBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. 2025. Available from: [\[Link\]](#)
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available from: [\[Link\]](#)
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 2025. Available from: [\[Link\]](#)
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available from: [\[Link\]](#)
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. 2018. Available from: [\[Link\]](#)
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. Available from: [\[Link\]](#)
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. 2023. Available from: [\[Link\]](#)
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Taylor & Francis. Available from: [\[Link\]](#)
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. 2018. Available from: [\[Link\]](#)
- Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Available from: [\[Link\]](#)
- A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. PubMed. Available from: [\[Link\]](#)
- Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. ProQuest. Available from: [\[Link\]](#)

- Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. Journal of Modern Oncology. Available from: [\[Link\]](#)

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. benthamsience.com [benthamsience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | NfkBin: a machine learning based method for screening TNF- α induced NF- κ B inhibitors [frontiersin.org]
- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assaygenie.com [assaygenie.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- [17. NfkBin: A Machine Learning based Method for Screening Nf-κB Inhibitors | bioRxiv \[biorxiv.org\]](#)
- [18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [20. maxanim.com \[maxanim.com\]](#)
- [21. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [22. cytoskeleton.com \[cytoskeleton.com\]](#)
- [23. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI \[mdpi.com\]](#)
- [24. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. redalyc.org \[redalyc.org\]](#)
- [26. mjpms.in \[mjpms.in\]](#)
- [27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [28. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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